2-Hydroxy Trimipramine
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Overview
Description
11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobDibenzazepines are characterized by two benzene rings connected by an azepine ring .
Preparation Methods
The synthesis of 11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobbenzazepin-3-ol involves several steps. One common method includes the reaction of 5,6-dihydrobenzobbenzazepin-3-one with 3-(dimethylamino)-2-methylpropyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate, followed by reduction to yield the final product .
Chemical Reactions Analysis
11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobbenzazepin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Scientific Research Applications
11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobbenzazepin-3-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dibenzazepine derivatives.
Biology: The compound is studied for its potential effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobbenzazepin-3-ol involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and norepinephrine, leading to changes in mood and behavior. The compound’s molecular targets include serotonin and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters .
Comparison with Similar Compounds
11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobbenzazepin-3-ol is unique compared to other dibenzazepines due to its specific substitution pattern and functional groups. Similar compounds include:
Trimipramine: Lacks the hydroxyl group present in 2-hydroxytrimipramine.
Imipramine: Contains a different substitution pattern on the azepine ring.
Desipramine: Lacks the dimethylamino group and has different pharmacological properties.
Properties
IUPAC Name |
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-15(13-21(2)3)14-22-19-7-5-4-6-16(19)8-9-17-12-18(23)10-11-20(17)22/h4-7,10-12,15,23H,8-9,13-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJSSUOYVSEYPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942833 |
Source
|
Record name | 5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2064-15-5 |
Source
|
Record name | 2-Hydroxytrimipramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002064155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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